molecular formula C19H13ClFN3O2S B3398622 N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021256-98-3

N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398622
CAS No.: 1021256-98-3
M. Wt: 401.8 g/mol
InChI Key: NCTWMGYDGKQZEB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN3O2S and its molecular weight is 401.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a unique molecular structure featuring:

  • Chloro and methyl substitutions on the phenyl ring.
  • A fluorinated benzothienopyrimidine core , which is known for its diverse biological activities.

Structural Formula

C21H16ClFN3O4S\text{C}_{21}\text{H}_{16}\text{ClF}\text{N}_{3}\text{O}_{4}\text{S}

Key Properties

PropertyValue
Molecular Weight441.88 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies on Mannich bases, which share structural characteristics with N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, indicate that they can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In particular, the cytotoxicity of related compounds was reported to be significantly higher than that of standard chemotherapeutics such as 5-fluorouracil .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA topoisomerase : This enzyme is crucial for DNA replication and repair. Inhibition can lead to increased DNA damage and apoptosis in cancer cells.
  • Alkylation of cellular glutathione : This may disrupt cellular redox balance and enhance cytotoxicity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar benzothienopyrimidine derivatives have been studied for their activity against various pathogens, including bacteria and fungi. The structure-activity relationship indicates that modifications in the substituents can enhance efficacy against specific microbial strains .

Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of related compounds, researchers found that certain derivatives demonstrated cytotoxicity up to 5.2 times greater than that of 5-fluorouracil against human colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological potency .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effectiveness of benzothienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated groups exhibited increased antibacterial activity compared to their non-fluorinated counterparts .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c1-10-5-6-11(20)7-13(10)23-15(25)8-24-9-22-17-16-12(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTWMGYDGKQZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.